molecular formula C23H27N5O2S2 B13371271 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13371271
M. Wt: 469.6 g/mol
InChI Key: DBLVBALYLYOYTB-UHFFFAOYSA-N
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Description

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azepanyl moiety can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C23H27N5O2S2

Molecular Weight

469.6 g/mol

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-11-benzyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C23H27N5O2S2/c29-20(27-11-6-1-2-7-12-27)16-31-23-25-28-21(30)18-15-26(14-17-8-4-3-5-9-17)13-10-19(18)24-22(28)32-23/h3-5,8-9H,1-2,6-7,10-16H2

InChI Key

DBLVBALYLYOYTB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2

Origin of Product

United States

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